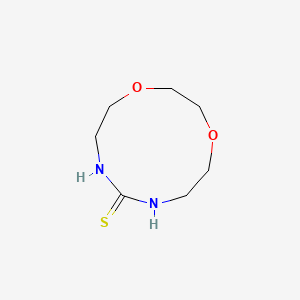
1,9-Dioxa-4,6-diazacycloundecane-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dioxa-4,6-diazacycloundecane-5-thione is a heterocyclic compound with the molecular formula C7H14N2O2S It is characterized by the presence of two oxygen atoms, two nitrogen atoms, and a sulfur atom within an eleven-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and concentration of reactants. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
1,9-Dioxa-4,6-diazacycloundecane-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Halogenated or aminated derivatives
科学研究应用
1,9-Dioxa-4,6-diazacycloundecane-5-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and radiotherapy.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1,9-Dioxa-4,6-diazacycloundecane-5-thione involves its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that can further interact with biological targets.
相似化合物的比较
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be compared with other similar compounds, such as:
1,9-Dioxa-4,6-diazacycloundecane-5-one: Similar structure but with a carbonyl group instead of a thione group. This compound has different reactivity and applications.
1,9-Dioxa-4,6-diazacycloundecane-5-sulfone: Contains a sulfone group instead of a thione group. This compound is more oxidized and has different chemical properties.
1,9-Dioxa-4,6-diazacycloundecane-5-thiol: Contains a thiol group instead of a thione group. This compound is more reactive towards oxidation and can form disulfides.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
74804-38-9 |
|---|---|
分子式 |
C7H14N2O2S |
分子量 |
190.27 g/mol |
IUPAC 名称 |
1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C7H14N2O2S/c12-7-8-1-3-10-5-6-11-4-2-9-7/h1-6H2,(H2,8,9,12) |
InChI 键 |
SYPFBQADWONXCW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCNC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


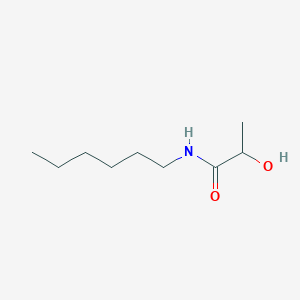
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
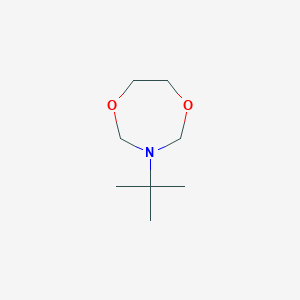

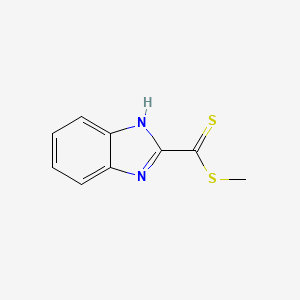
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
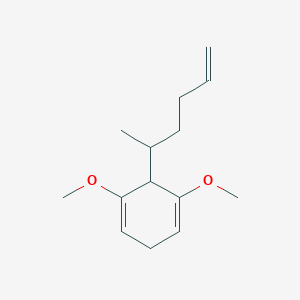
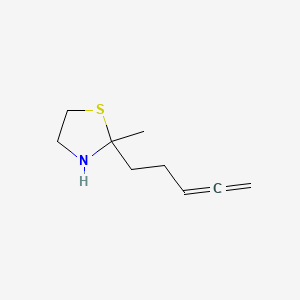

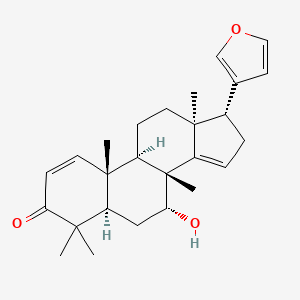
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

